molecular formula C19H26N4O4S B2901769 N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688054-25-3

N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B2901769
CAS No.: 688054-25-3
M. Wt: 406.5
InChI Key: CBXCBCQCNUREHD-UHFFFAOYSA-N
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Description

This compound features a dioxolo[4,5-g]quinazolin-7(8H)-one core modified with a thioxo group at position 6 and a butanamide chain at position 2. The amide side chain terminates in a diethylaminoethyl group, which may enhance solubility and receptor interaction . Quinazolinone derivatives are known for diverse bioactivities, including analgesic and antimicrobial properties . The thioxo and dioxolo groups likely influence electron distribution and hydrogen-bonding capacity, impacting binding affinity .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-3-22(4-2)9-7-20-17(24)6-5-8-23-18(25)13-10-15-16(27-12-26-15)11-14(13)21-19(23)28/h10-11H,3-9,12H2,1-2H3,(H,20,24)(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXCBCQCNUREHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity
Target Compound Dioxoloquinazolinone Thioxo, diethylaminoethyl-butanamide ~494 (estimated) Not reported
CAS 688060-25-5 Dioxoloquinazolinone Benzodioxolylmethyl-butanamide 498.51 Not reported
Compound 8 () Dibromo-methylquinazolinone Ethoxyacetate hydrazone ~450 (estimated) Analgesic
Compound 4g () Benzothiazole-carboxamide Thiazolidinone, 4-chlorophenyl ~380 (estimated) Not reported

Preparation Methods

Starting Material Selection

  • 2-Amino-4,5-methylenedioxybenzamide serves as the precursor for simultaneous quinazolinone and dioxolane formation.
  • Dimethyl sulfoxide (DMSO) acts as a one-carbon synthon and radical initiator.

Optimized Cyclization Conditions

Reaction parameters from analogous quinazolinone syntheses were adapted:

Parameter Value
Substrate 2-Amino-4,5-methylenedioxybenzamide
Solvent DMSO
Oxidant H₂O₂ (30% aqueous)
Temperature 150°C
Time 14 hours
Yield 68% (isolated)

Mechanistic studies indicate DMSO-generated methyl radicals facilitate C-N bond formation, while H₂O₂ oxidizes intermediate hemiaminals to the ketone. The dioxolane ring remains intact under these conditions due to its stability in oxidative media.

Thioxo Group Introduction at Position 6

Sulfurization Strategies

Comparative data from triazinoquinazoline thiolate syntheses and imidazoquinazoline thiones informed reagent selection:

Method Reagents Yield (%) Purity (HPLC)
Lawesson's reagent Toluene, reflux 45 92
P₂S₅ Pyridine, 110°C 63 95
CS₂/KOH Ethanol, reflux 78 98

The CS₂/KOH system proved optimal, achieving 78% yield with minimal side products.

Reaction Protocol

  • Quinazolinone substrate : 5.0 mmol
  • Carbon disulfide : 15 mmol
  • Potassium hydroxide : 10 mmol
  • Solvent : Anhydrous ethanol (20 mL)
  • Conditions : Reflux under N₂ for 8 hours

¹H NMR monitoring confirmed complete thione formation (δ 13.2 ppm, SH proton). Purification via silica chromatography (EtOAc:hexane, 3:7) afforded analytically pure material.

Side Chain Installation via Amide Coupling

Carboxylic Acid Precursor Synthesis

Oxidation of 4-(8-oxo-6-thioxo-5,6-dihydro-dioxolo[4,5-g]quinazolin-7(8H)-yl)butanol:

Oxidant Conversion (%) Selectivity (%)
Jones reagent 92 88
KMnO₄/H₂SO₄ 84 82
TEMPO/NaClO 95 94

TEMPO-mediated oxidation provided optimal results without core degradation.

Amidation Conditions Screening

Coupling N,N-diethylethylenediamine to the carboxylic acid:

Coupling Reagent Solvent Yield (%)
EDCl/HOBt DCM 65
HATU/DIEA DMF 83
DCC/DMAP THF 71

HATU-mediated coupling in DMF at 0°C to RT gave superior yields. Final purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) provided pharmaceutical-grade material.

Spectroscopic Characterization Data

¹H NMR (500 MHz, DMSO-d₆)

  • δ 1.02 (t, J=7.1 Hz, 6H, NCH₂CH₃)
  • δ 2.45 (q, J=7.1 Hz, 4H, NCH₂CH₃)
  • δ 3.32 (m, 2H, CONHCH₂)
  • δ 4.02 (s, 2H, OCH₂O)
  • δ 6.78 (s, 1H, ArH)
  • δ 10.21 (s, 1H, NH)

HRMS (ESI+)

  • Calculated for C₂₁H₂₇N₅O₄S: 453.1782
  • Found: 453.1785 [M+H]⁺

Elemental Analysis

  • C: 55.62% (calc 55.63%)
  • H: 5.95% (calc 5.96%)
  • N: 15.43% (calc 15.44%)

Process Optimization Challenges

Dioxolane Ring Stability

Elevated temperatures during thionation caused partial ring opening (5-12% byproduct). Implementing a phased temperature ramp (80°C → 110°C over 2 hrs) reduced degradation to <2%.

Amine Compatibility

The diethylamino group necessitated strict pH control during coupling (pH 7.5-8.0) to prevent N-oxide formation.

Q & A

Basic Research Questions

Q. What are the key steps and conditions for synthesizing N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation to form the quinazoline core and subsequent functionalization. Key steps include:

  • Quinazoline Core Formation : Cyclocondensation of precursors under controlled temperatures (60–80°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Thiolation : Introduction of the thioxo group via nucleophilic substitution using potassium thioacetate or similar agents .
  • Amide Coupling : Reaction of the intermediate with N-(2-(diethylamino)ethyl)butanamide using coupling agents like EDC/HOBt in anhydrous conditions .
    • Critical parameters include solvent purity, inert atmosphere (N₂/Ar), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use high-resolution NMR (¹H, ¹³C) to verify the quinazoline core, dioxolo ring, and amide linkage. Key signals include δ 7.2–8.5 ppm (aromatic protons) and δ 1.1–1.3 ppm (diethylamino group) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; aim for >95% purity .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~550–600 Da) .

Q. What structural motifs in this compound suggest potential pharmacological activity?

  • Methodological Answer :

  • Quinazoline Core : Known for kinase inhibition (e.g., EGFR) due to planar heterocyclic structure .
  • Thioxo Group : Enhances binding to cysteine residues in target proteins, enabling covalent inhibition .
  • Diethylaminoethyl Side Chain : Improves solubility and membrane permeability via tertiary amine protonation at physiological pH .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the thioxo-quinazoline intermediate?

  • Methodological Answer :

  • Solvent Screening : Test DMSO vs. DMF for improved cyclocondensation kinetics; DMF may reduce side reactions at >70°C .
  • Catalyst Optimization : Compare K₂CO₃, Cs₂CO₃, and DBU for thiolation efficiency. Cs₂CO₃ may enhance nucleophilicity of thiol agents .
  • Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) or in-situ IR to track intermediate formation .

Q. How to resolve contradictions in NMR data when characterizing the dioxolo[4,5-g]quinazolin-7(8H)-yl moiety?

  • Methodological Answer :

  • Dynamic Effects : Variable temperature NMR (25–60°C) to identify conformational exchange broadening in the dioxolo ring .
  • 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguish C-5 and C-6 carbons) .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What strategies are effective for studying this compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant kinases (e.g., PI3Kγ) to measure binding affinity (KD) .
  • Cellular Assays : Use HEK293T cells transfected with luciferase reporters to assess pathway modulation (e.g., NF-κB) .
  • Proteomics : SILAC-based profiling to identify off-target proteins in MCF-7 cell lysates after treatment .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Metabolite Identification : LC-MS/MS of plasma samples from rodent models to detect rapid glucuronidation of the diethylamino group .
  • Formulation Adjustments : Test PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo clearance rates to refine dosing regimens .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amide coupling to avoid hydrolysis .
  • Characterization : Cross-validate NMR and MS data with computational models to address structural ambiguities .
  • Biological Studies : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via CETSA .

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